

In-Depth Technical Guide: Spectroscopic Data for 24R,25-Dihydroxycycloartan-3-one

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Compound of Interest

Compound Name: 24R,25-Dihydroxycycloartan-3-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and experimental protocols for the natural product **24R,25-Dihydroxycycloartan-3-one**. This cycloartane-type triterpenoid was isolated from the leaves of *Dysoxylum malabaricum*.^[1] The structural elucidation of this compound was achieved through comprehensive analysis of its spectral data.

Spectroscopic Data

The structural identity of **24R,25-Dihydroxycycloartan-3-one** was confirmed through a combination of Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR. The data presented here are based on the values reported in the scientific literature.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Technique	Ion / Fragment	Observed m/z	Interpretation
ESI-MS	[M+H] ⁺	459.3838	Corresponds to the protonated molecule (C ₃₀ H ₅₁ O ₃)
ESI-MS	[M+Na] ⁺	481.3658	Corresponds to the sodium adduct (C ₃₀ H ₅₀ O ₃ Na)

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Frequency (cm ⁻¹)	Functional Group	Interpretation
3450	O-H (stretch)	Indicates the presence of hydroxyl groups.
1705	C=O (stretch)	Confirms the presence of a ketone (carbonyl) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum shows signals corresponding to the different proton environments in the molecule. Key signals include those for the cyclopropane ring, methyl groups, and protons adjacent to hydroxyl and carbonyl groups.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-19a	0.33	d	4.0
H-19b	0.55	d	4.0
H-24	3.38	dd	8.0, 2.5
Various Methyls	0.85 - 1.25	s	-
Other CH, CH ₂	0.80 - 2.70	m	-

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a count of the carbon atoms and information about their chemical environment (e.g., ketone, alcohol, alkane).

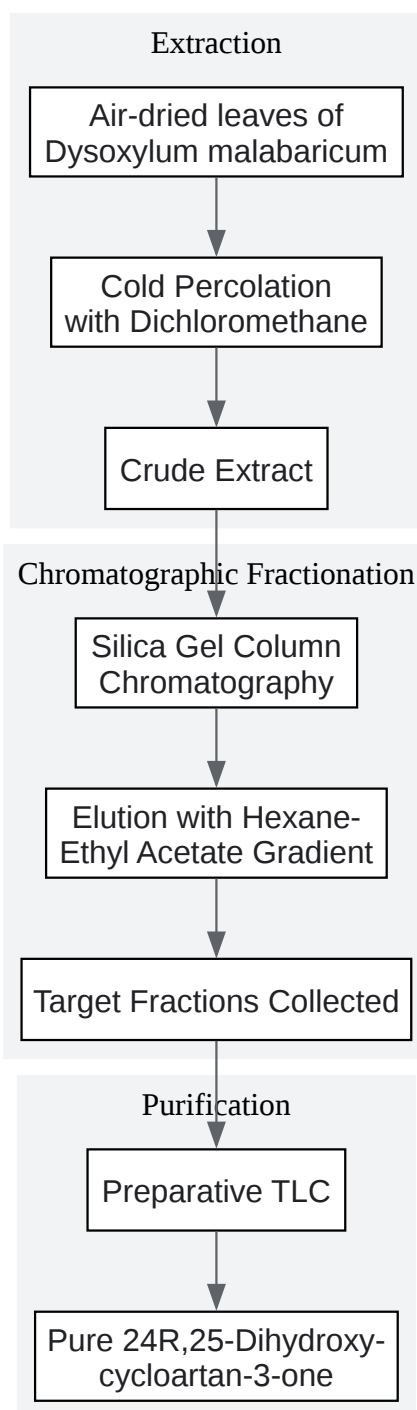
Carbon No.	Chemical Shift (δ , ppm)	Carbon No.	Chemical Shift (δ , ppm)
1	35.5	16	28.2
2	34.0	17	52.4
3	218.2	18	18.1
4	48.8	19	29.8
5	47.3	20	36.1
6	21.1	21	18.3
7	28.0	22	35.0
8	47.9	23	26.5
9	20.2	24	78.8
10	26.0	25	70.8
11	26.5	26	24.9
12	35.6	27	25.1
13	45.4	28	25.8
14	48.9	29	19.4
15	32.9	30	14.1

Experimental Protocols

The methodologies outlined below are based on standard practices for the isolation and characterization of triterpenoids from plant sources.

Isolation and Purification

The isolation of **24R,25-Dihydroxycycloartan-3-one** from *Dysoxylum malabaricum* follows a multi-step chromatographic process.



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Caption: General workflow for the isolation of the target compound.

- Plant Material: The leaves of *Dysoxylum malabaricum* were collected, air-dried, and pulverized.

- **Extraction:** The powdered plant material was extracted using cold percolation with dichloromethane as the solvent. The solvent was then evaporated under reduced pressure to yield a crude extract.
- **Column Chromatography:** The crude extract was subjected to column chromatography over silica gel.
- **Elution:** The column was eluted with a solvent gradient, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.
- **Fraction Collection:** Fractions were collected and monitored by Thin Layer Chromatography (TLC).
- **Final Purification:** Fractions containing the compound of interest were combined and further purified using preparative TLC to yield pure **24R,25-Dihydroxycycloartan-3-one**.

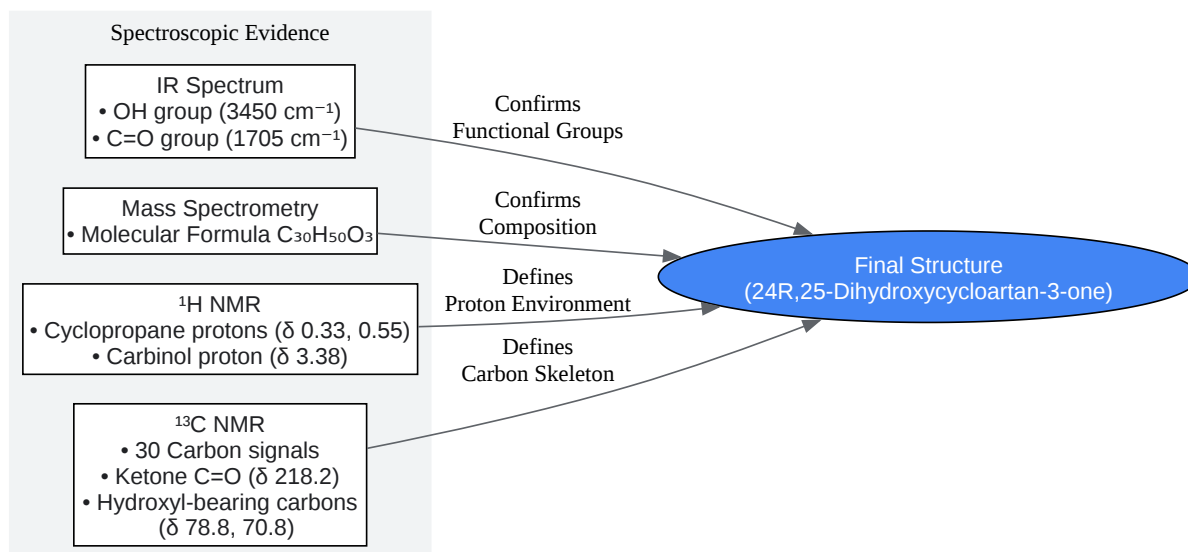
Spectroscopic Analysis

The following instruments and parameters are typically used for the structural elucidation of such compounds.

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra were recorded on a spectrometer (e.g., 400 or 500 MHz), using CDCl_3 as the solvent and Tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in δ (ppm) and coupling constants (J) in Hertz.
- **Mass Spectrometry:** ESI-MS or other high-resolution mass spectrometry techniques were used to determine the exact mass and molecular formula.
- **IR Spectroscopy:** The IR spectrum was recorded on an FT-IR spectrometer, typically using KBr pellets.

Structure Elucidation Logic

The final structure was determined by piecing together the information obtained from various spectroscopic techniques.



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Caption: Logical flow of data integration for structure elucidation.

- Mass Spectrometry established the molecular formula as C₃₀H₅₀O₃.
- IR Spectroscopy confirmed the presence of hydroxyl (-OH) and ketone (C=O) functional groups.
- ¹³C NMR showed 30 distinct carbon signals, consistent with the molecular formula. The downfield signal at δ 218.2 confirmed the ketone, while signals at δ 78.8 and 70.8 indicated carbons attached to hydroxyl groups.
- ¹H NMR revealed characteristic signals for the two protons of the cyclopropane ring (a hallmark of cycloartane triterpenoids) at δ 0.33 and 0.55. The signal at δ 3.38 corresponds to the proton on the carbon bearing a hydroxyl group in the side chain.
- Combined analysis of 1D and 2D NMR experiments (like COSY and HMBC) allowed for the complete and unambiguous assignment of all proton and carbon signals, leading to the final structure of **24R,25-Dihydroxycycloartan-3-one**.

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References

- 1. Triterpenoids from *Dysoxylum malabaricum* - PubMed [pubmed.ncbi.nlm.nih.gov]
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